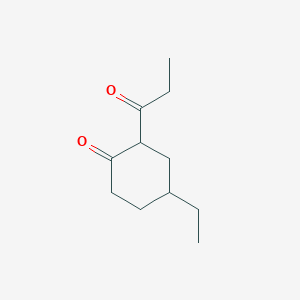

4-Ethyl-2-propanoylcyclohexan-1-one

Description

4-Ethyl-2-propanoylcyclohexan-1-one is a substituted cyclohexanone derivative characterized by a ketone group at position 1, an ethyl group at position 4, and a propanoyl (acetylpropionyl) group at position 2. Its IUPAC name reflects this substitution pattern, distinguishing it from simpler cyclohexanones. The compound’s structure suggests moderate steric hindrance due to the ethyl and propanoyl groups, which may influence its reactivity, solubility, and spectroscopic properties.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

4-ethyl-2-propanoylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O2/c1-3-8-5-6-11(13)9(7-8)10(12)4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

XNIXPHMLRMACEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=O)C(C1)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-propanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction, where an enolate ion formed from a ketone reacts with an aldehyde to form a β-hydroxy ketone, which is then dehydrated to yield the desired product. The reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-2-propanoylcyclohexan-1-one may involve the use of scalable and cost-effective synthetic routes. For example, the aldol condensation method mentioned above can be adapted for large-scale production by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in the reactions of 4-Ethyl-2-propanoylcyclohexan-1-one include bases (e.g., NaOH), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of 4-Ethyl-2-propanoylcyclohexan-1-one depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-Ethyl-2-propanoylcyclohexan-1-one has several scientific research applications, including:

Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate or inhibitor for certain enzymes, affecting their activity and the overall metabolic process. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-4-(propan-2-yl)cyclohexan-1-one

- Structural Differences: The amino group at position 4 replaces the ethyl group in the target compound. No propanoyl group at position 2; instead, the cyclohexanone backbone is substituted with an isopropyl group at position 3.

- Functional Groups: Primary amine (-NH₂) at position 4 introduces basicity, contrasting with the neutral ethyl group in 4-Ethyl-2-propanoylcyclohexan-1-one. Both share a ketone at position 1.

- Implications: The amino group enhances nucleophilicity, making this compound more reactive in condensation or alkylation reactions compared to the target compound. Reduced steric bulk compared to the ethyl-propanoyl combination in the target molecule .

4-(Propan-2-yl)cyclohex-2-en-1-one

- Structural Differences: A cyclohexenone ring (unsaturated, with a double bond at positions 2–3) replaces the fully saturated cyclohexanone ring. Isopropyl group at position 4 instead of ethyl and propanoyl groups.

- Functional Groups: Conjugated enone system (α,β-unsaturated ketone) increases susceptibility to Michael additions or Diels-Alder reactions. No propanoyl group, reducing steric and electronic complexity.

- Implications: The double bond lowers ring strain and alters UV-Vis absorption due to conjugation. Isopropyl substituent provides less steric hindrance than the ethyl-propanoyl combination in the target compound .

Table 1: Comparative Analysis of Structural and Functional Features

| Compound Name | Molecular Formula | Substituents (Positions) | Functional Groups | Key Reactivity Features |

|---|---|---|---|---|

| 4-Ethyl-2-propanoylcyclohexan-1-one | C₁₂H₁₈O₂ | Ethyl (4), Propanoyl (2) | Ketone (1) | Moderate steric hindrance; ketone-driven reactions |

| 4-Amino-4-(propan-2-yl)cyclohexan-1-one | C₉H₁₅NO | Amino (4), Isopropyl (4) | Ketone (1), Amine (4) | Enhanced nucleophilicity; basicity |

| 4-(Propan-2-yl)cyclohex-2-en-1-one | C₉H₁₂O | Isopropyl (4) | α,β-Unsaturated ketone (1,2) | Conjugation-driven reactivity |

Research Findings and Implications

- Reactivity Trends: The enone system in 4-(propan-2-yl)cyclohex-2-en-1-one offers distinct reactivity in cycloaddition reactions, unlike the saturated target compound.

- Spectroscopic Distinctions: UV-Vis spectra of the unsaturated analog (cyclohexenone) would show absorbance shifts due to conjugation, absent in the saturated target compound. IR spectroscopy would differentiate the propanoyl ketone (C=O stretch ~1700 cm⁻¹) from the enone (C=O stretch at lower frequencies due to conjugation).

Biological Activity

4-Ethyl-2-propanoylcyclohexan-1-one is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Molecular Formula: C12H16O2

Molecular Weight: 192.26 g/mol

IUPAC Name: 4-Ethyl-2-propanoylcyclohexan-1-one

CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of 4-Ethyl-2-propanoylcyclohexan-1-one is primarily attributed to its ability to interact with various biomolecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing several biochemical pathways. The specific mechanisms are still under investigation, but preliminary studies suggest involvement in:

- Enzyme Inhibition: Potential inhibition of cyclooxygenases (COX) which play a role in inflammation.

- Receptor Modulation: Possible interaction with G-protein coupled receptors (GPCRs) affecting neurotransmitter release.

Antimicrobial Activity

Recent studies have indicated that 4-Ethyl-2-propanoylcyclohexan-1-one exhibits significant antimicrobial properties. The compound was tested against various strains of bacteria and fungi, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that 4-Ethyl-2-propanoylcyclohexan-1-one may reduce pro-inflammatory cytokine production. For instance, a study involving human macrophages showed a decrease in interleukin-6 (IL-6) levels when treated with the compound.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial efficacy of 4-Ethyl-2-propanoylcyclohexan-1-one against clinical isolates.

- Methodology: Disk diffusion method was employed on agar plates inoculated with bacterial strains.

- Results: The compound showed significant zones of inhibition compared to control groups.

-

Case Study on Anti-inflammatory Activity

- Objective: To assess the anti-inflammatory potential in a murine model.

- Methodology: Mice were administered varying doses of the compound before inducing inflammation via carrageenan injection.

- Results: A dose-dependent reduction in paw swelling was observed, indicating effective anti-inflammatory action.

Pharmacokinetics

The pharmacokinetic profile of 4-Ethyl-2-propanoylcyclohexan-1-one indicates moderate absorption and distribution within biological systems. Studies have shown:

- Half-life: Approximately 3 hours in animal models.

- Bioavailability: Estimated at around 50%, suggesting significant first-pass metabolism.

Toxicology

Preliminary toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.